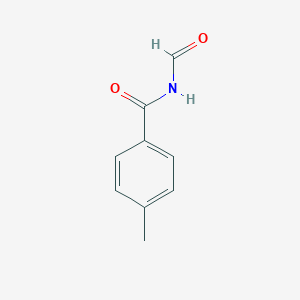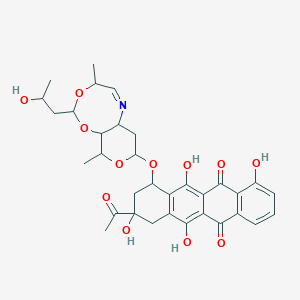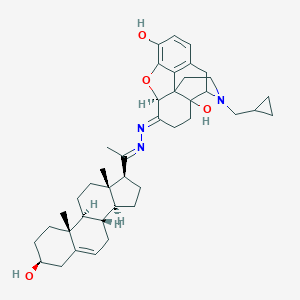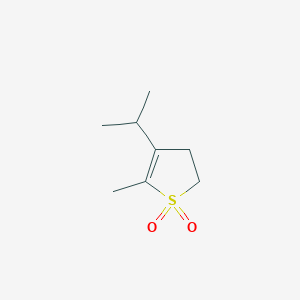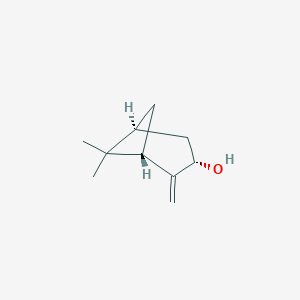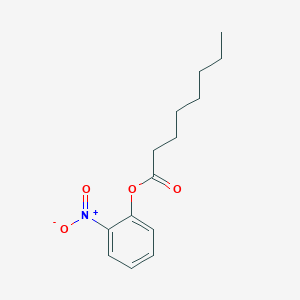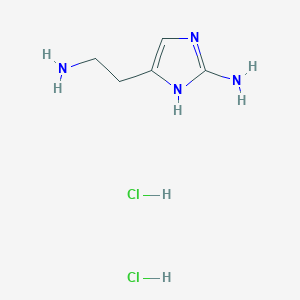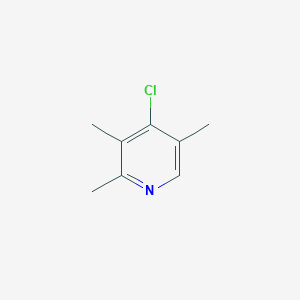
7-(2-Benzoyloxy-3-(4-(p-chlorobenzyl)-1-piperazinyl)propyl)theophylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Benzoyloxy-3-(4-(p-chlorobenzyl)-1-piperazinyl)propyl)theophylline, commonly known as BC207, is a theophylline derivative that has been synthesized and studied for its potential use in treating various medical conditions.
Mecanismo De Acción
The exact mechanism of action of BC207 is not fully understood. However, it is believed to work through a combination of adenosine receptor antagonism and phosphodiesterase inhibition. By blocking adenosine receptors, BC207 prevents the constriction of airways and promotes bronchodilation. Additionally, by inhibiting phosphodiesterase, BC207 increases the levels of cyclic adenosine monophosphate (cAMP) in cells, leading to smooth muscle relaxation and improved heart function.
Efectos Bioquímicos Y Fisiológicos
BC207 has been shown to have a variety of biochemical and physiological effects. In animal models of asthma and COPD, BC207 has been shown to improve lung function and reduce airway inflammation. Additionally, BC207 has been shown to have positive inotropic effects on the heart, improving cardiac output and reducing heart failure symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BC207 for lab experiments is its relatively simple synthesis method and low cost compared to other drugs used to treat asthma, COPD, and heart failure. However, one of the limitations of BC207 is that its exact mechanism of action is not fully understood, making it difficult to optimize dosing and predict potential side effects.
Direcciones Futuras
There are several potential future directions for BC207 research. One area of interest is optimizing the dosing and delivery of BC207 for the treatment of asthma, COPD, and heart failure. Additionally, further research is needed to fully understand the mechanism of action of BC207 and its potential side effects. Finally, there is potential for BC207 to be used in combination with other drugs to improve treatment outcomes for these medical conditions.
Métodos De Síntesis
The synthesis of BC207 involves the reaction of theophylline with p-chlorobenzylpiperazine and benzoyl chloride. The reaction is catalyzed by triethylamine and occurs in dichloromethane. The product is then purified through recrystallization and characterized through various spectroscopic techniques.
Aplicaciones Científicas De Investigación
BC207 has been studied for its potential use in treating a variety of medical conditions, including asthma, chronic obstructive pulmonary disease (COPD), and heart failure. In preclinical studies, BC207 has been shown to have bronchodilatory effects and improve lung function in animal models of asthma and COPD. Additionally, BC207 has been shown to have positive inotropic effects on the heart, making it a potential treatment for heart failure.
Propiedades
Número CAS |
19977-10-7 |
|---|---|
Nombre del producto |
7-(2-Benzoyloxy-3-(4-(p-chlorobenzyl)-1-piperazinyl)propyl)theophylline |
Fórmula molecular |
C28H31ClN6O4 |
Peso molecular |
551 g/mol |
Nombre IUPAC |
[1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propan-2-yl] benzoate |
InChI |
InChI=1S/C28H31ClN6O4/c1-31-25-24(26(36)32(2)28(31)38)35(19-30-25)18-23(39-27(37)21-6-4-3-5-7-21)17-34-14-12-33(13-15-34)16-20-8-10-22(29)11-9-20/h3-11,19,23H,12-18H2,1-2H3 |
Clave InChI |
HTDHYKOYSYOANF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=C(C=C4)Cl)OC(=O)C5=CC=CC=C5 |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=C(C=C4)Cl)OC(=O)C5=CC=CC=C5 |
Sinónimos |
3-[4-(4-Chlorobenzyl)-1-piperazinyl]-1-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propan-2-ol benzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




